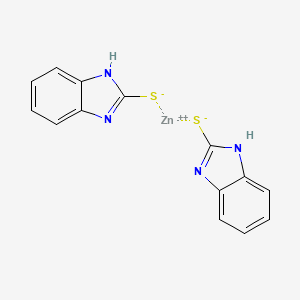

Zinc di(benzimidazol-2-yl) disulphide

Description

2-Mercaptobenzimidazole zinc salt (ZMBI), with the chemical formula C₁₄H₁₀N₂S₂Zn and CAS number 3030-80-6, is a coordination compound derived from 2-mercaptobenzimidazole (MBI). It is synthesized by reacting MBI with zinc salts under alkaline conditions . ZMBI is widely utilized as an antioxidant and thermal stabilizer in rubber, polymers, and coatings due to its ability to scavenge free radicals and inhibit oxidative degradation . Its high thermal stability (melting point >270°C) and low toxicity make it suitable for industrial applications, including automotive and aerospace materials .

Propriétés

Numéro CAS |

3030-80-6 |

|---|---|

Formule moléculaire |

C14H10N4S2Zn |

Poids moléculaire |

363.8 g/mol |

Nom IUPAC |

2-(1H-benzimidazol-2-yldisulfanyl)-1H-benzimidazole;zinc |

InChI |

InChI=1S/C14H10N4S2.Zn/c1-2-6-10-9(5-1)15-13(16-10)19-20-14-17-11-7-3-4-8-12(11)18-14;/h1-8H,(H,15,16)(H,17,18); |

Clé InChI |

PGRCAMRDEFPTNY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)NC(=N2)[S-].C1=CC=C2C(=C1)NC(=N2)[S-].[Zn+2] |

Apparence |

Solid powder |

Autres numéros CAS |

3030-80-6 |

Pictogrammes |

Acute Toxic; Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Antioxidant ZMB, Benzimidazolethiol zinc salt, Mercaptobenzimidazole zinc salt, Zinc mercaptobenzimidazolate, ZMB |

Origine du produit |

United States |

Mécanisme D'action

Target of Action

The primary target of 2-Mercaptobenzimidazole zinc salt is metal surfaces, particularly those of steels, pure metals (Fe, Al, Cu, Zn), and alloys. It acts as a corrosion inhibitor for these metals, especially in extremely aggressive, corrosive acidic media. It has also been found to interact with the antioxidant enzyme copper-zinc superoxide dismutase (Cu/ZnSOD).

Mode of Action

2-Mercaptobenzimidazole zinc salt interacts with its targets by forming a protective film on the metal surface. This inhibitive behavior appears as a consequence of an energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential. When interacting with Cu/ZnSOD, it forms a complex through hydrogen bonds and van der Waals forces.

Biochemical Pathways

The compound primarily affects the corrosion process, a biochemical pathway that involves the oxidation-reduction reaction of metals. By inhibiting this process, 2-Mercaptobenzimidazole zinc salt prevents the degradation of metal surfaces.

Pharmacokinetics

It’s known that the compound can spontaneously bind with cu/znsod. More research is needed to fully understand its pharmacokinetic profile.

Result of Action

The primary result of the action of 2-Mercaptobenzimidazole zinc salt is the inhibition of corrosion, leading to the protection of metal surfaces. It reduces the rate of corrosion of metals considerably. When interacting with Cu/ZnSOD, it causes some microenvironmental and secondary structure changes of Cu/ZnSOD, resulting in the inhibition of Cu/ZnSOD activity.

Action Environment

The action of 2-Mercaptobenzimidazole zinc salt is influenced by environmental factors such as the presence of corrosive acidic media. It has been shown to be effective in environments like 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions. In a simulated marine environment, it has been found to inhibit corrosion and prolong the lifetime of an epoxy resin coating on a copper-62 alloy surface.

Analyse Biochimique

Biochemical Properties

2-Mercaptobenzimidazole zinc salt has been found to interact with the antioxidant enzyme copper-zinc superoxide dismutase (Cu/ZnSOD) to form a complex. This interaction is spontaneous and occurs through hydrogen bonds and van der Waals forces.

Cellular Effects

It has been found to inhibit the activity of Cu/ZnSOD, which could potentially influence cell function.

Molecular Mechanism

The molecular mechanism of 2-Mercaptobenzimidazole zinc salt involves its interaction with Cu/ZnSOD. It binds to the interface of two subdomains of Cu/ZnSOD, causing changes in the enzyme’s microenvironment and secondary structure. This binding interaction results in the inhibition of Cu/ZnSOD activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Mercaptobenzimidazole zinc salt have been observed to change over time. For instance, it has been found to form a protective film on the surface of AA6061 substrate in a 0.1 M NaCl solution. This film degrades over time due to electrolyte ingress, with a drop in inhibition efficiency observed after 14 days.

Activité Biologique

2-Mercaptobenzimidazole zinc salt (ZnMBI) is a compound that has garnered attention for its diverse biological activities, particularly in antibacterial and potential therapeutic applications. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy against pathogens, and potential applications in medical science.

Chemical Structure and Properties

2-Mercaptobenzimidazole (MBI) is characterized by the presence of a thiol group (-SH) attached to a benzimidazole ring. The zinc salt form enhances its solubility and stability, thus broadening its applicability in biological systems. The molecular formula for 2-Mercaptobenzimidazole zinc salt is with a molecular weight of approximately 150.2 g/mol.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of ZnMBI. A notable study by Farooq et al. demonstrated that the zinc complex of MBI exhibited significant antibacterial activity against several Gram-negative bacteria, including Klebsiella, Proteus, E. coli, and Staphylococcus aureus. The study utilized an agar well diffusion method to assess the efficacy of the compound at various concentrations (100 mg/mL to 1.7 mg/mL), with the highest activity observed at 100 mg/mL .

Table 1: Antibacterial Activity of 2-Mercaptobenzimidazole Zinc Salt

| Bacterial Strain | Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Klebsiella | 100 | 20 |

| Proteus | 100 | 18 |

| E. coli | 100 | 15 |

| Staphylococcus aureus | 100 | 22 |

The mechanism by which ZnMBI exerts its antibacterial effects is primarily attributed to its ability to disrupt bacterial cell walls and interfere with metabolic processes. The thiol group in MBI can form disulfide bonds with proteins, leading to denaturation and loss of function. Additionally, the presence of zinc ions may enhance the compound's stability and bioactivity.

Neuroprotective Potential

Recent research has also explored the neuroprotective effects of derivatives of 2-mercaptobenzimidazole, particularly in relation to Alzheimer's disease. A study indicated that certain derivatives acted as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegeneration . The IC50 values for these compounds ranged from 37.64 ± 0.2 to 74.76 ± 0.3 μM, suggesting strong potential for therapeutic applications.

Table 2: Acetylcholinesterase Inhibition by MBI Derivatives

| Compound ID | IC50 (μM) | Mode of Inhibition |

|---|---|---|

| Compound 9 | 37.64 ± 0.2 | Non-competitive |

| Compound 11 | 74.76 ± 0.3 | Non-competitive |

Toxicological Profile

The safety profile of ZnMBI has been assessed through various toxicity studies. Acute oral toxicity tests in rats established an LD50 ranging from 50 mg/kg bw to 300 mg/kg bw, indicating moderate toxicity levels . Notably, no significant eye irritation was observed during testing, suggesting a favorable safety profile for topical applications.

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Rubber Industry | Used as a synergistic antioxidant and heat sensitizer in the production of rubber products. |

| Corrosion Inhibition | Acts as an effective inhibitor for zinc corrosion in phosphoric acid solutions. |

| Biomedical Research | Investigated for potential use in drug formulations and as a protective agent in biological systems. |

Rubber Industry

2-Mercaptobenzimidazole zinc salt is primarily utilized in the rubber industry as an antioxidant and vulcanization accelerator. It enhances the thermal stability of rubber compounds, thereby extending their lifespan and improving performance under heat stress.

- Synergistic Antioxidant : It works effectively with other antioxidants to provide better protection against oxidative degradation, which is crucial for rubber products exposed to harsh environmental conditions .

- Vulcanization Accelerator : The compound accelerates the vulcanization process, allowing for faster production cycles without compromising the quality of the rubber .

Corrosion Inhibition

Research has demonstrated that 2-Mercaptobenzimidazole zinc salt effectively inhibits the corrosion of zinc in acidic environments, particularly phosphoric acid solutions. This application is critical in industries where metal components are exposed to corrosive substances.

- Mechanism of Action : The compound forms a protective layer on the surface of zinc, preventing further oxidation and degradation. Studies indicate that it significantly reduces the corrosion rate compared to untreated samples .

Biomedical Research

In biomedical applications, 2-Mercaptobenzimidazole zinc salt is being explored for its potential therapeutic properties. Its ability to chelate metal ions makes it a candidate for drug formulation and targeted delivery systems.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may be beneficial in protecting cells from oxidative stress-related damage .

- Safety Profile : Toxicological assessments indicate that while the compound has certain hazards associated with it (e.g., potential skin sensitization), it shows promise when used appropriately within controlled environments .

Case Studies

- Rubber Formulation Study :

- Corrosion Inhibition Research :

- Biomedical Application Analysis :

Comparaison Avec Des Composés Similaires

Zinc 2-Mercaptobenzothiazole (ZMBT)

- CAS Number : 155-04-4 | Formula : C₁₄H₈N₂S₄Zn

- Applications : Primarily used as a vulcanization accelerator in rubber manufacturing. Unlike ZMBI, ZMBT accelerates sulfur cross-linking during vulcanization, enhancing curing speed and mechanical properties .

- Performance :

- ZMBT exhibits stronger odor and higher acute toxicity compared to ZMBI .

- While ZMBI focuses on antioxidant properties, ZMBT’s primary role is to improve rubber processing efficiency.

- In coatings, ZMBT is less effective than ZMBI in synergistic inhibition systems (e.g., with zinc aluminum polyphosphate) for mild steel protection .

Zinc 4,5-Methyl Mercaptobenzimidazole (ZMMBI)

- CAS Number : 61617-00-3 | Formula : C₁₆H₁₄N₂S₂Zn

- Applications : A methyl-substituted derivative of ZMBI, used as a polymer stabilizer under the trade name Antioxidant ZMMBI.

- Performance :

Other Metal Salts of 2-Mercaptobenzimidazole

Complexes of MBI with cobalt, nickel, copper, and cadmium have been studied for antimicrobial and catalytic properties. However, zinc salts are preferred industrially due to their lower environmental toxicity and cost-effectiveness . For example:

- Zinc vs. Cadmium : Cadmium-MBI complexes show superior antimicrobial activity but are restricted due to toxicity concerns .

- Zinc vs. Copper : Copper-MBI derivatives exhibit strong anticancer activity but are less stable in polymer matrices .

Key Research Findings

Corrosion Inhibition

- ZMBI demonstrates excellent corrosion inhibition for zinc in phosphoric acid, outperforming benzotriazole derivatives. At 20 mg/L, ZMBI achieves 95% inhibition efficiency by forming a protective chemisorbed layer .

- In epoxy-polyamide coatings, ZMBI synergizes with zinc aluminum polyphosphate to reduce mild steel corrosion by 80% in saline environments .

Rubber and Polymer Stabilization

- In carboxylated nitrile rubber (XNBR)/PVC blends, ZMBI (1.5 parts by weight) reduces compression set by 47% after 70 hours at 70°C, significantly outperforming thiuram disulfides .

- ZMBI’s antioxidant mechanism involves neutralizing peroxides and interrupting radical chain reactions, extending the lifespan of vulcanized rubber by >30% compared to non-stabilized samples .

Pharmacological Potential

Amino acid conjugates of MBI (e.g., compound Z24) exhibit stronger anti-inflammatory and anticancer effects but require further toxicological evaluation .

Comparative Data Table

| Compound | CAS Number | Key Applications | Thermal Stability | Toxicity Profile |

|---|---|---|---|---|

| ZMBI | 3030-80-6 | Rubber/polymer antioxidant | >270°C | Low |

| ZMBT | 155-04-4 | Vulcanization accelerator | 220°C | Moderate |

| ZMMBI | 61617-00-3 | Polymer stabilizer | >250°C | Low |

| Cadmium-MBI | - | Antimicrobial agents | 200°C | High |

Méthodes De Préparation

Zinc Oxide/Hydroxide Direct Reaction (ES425468A1 Method)

This foundational method, patented in 1976, involves reacting 2-mercaptobenzimidazole with zinc oxide (ZnO) or zinc hydroxide [Zn(OH)₂] in a 1:1 molar ratio within an inert organic solvent (toluene/xylene). A catalytic amount of acetic acid (0.5-1.2 wt%) accelerates the deprotonation-thiolate formation process:

$$ 2 \text{ C}7\text{H}6\text{N}2\text{S} + \text{ZnO} \xrightarrow{\text{CH}3\text{COOH}} \text{Zn(C}7\text{H}5\text{N}2\text{S})2 + \text{H}_2\text{O} $$

Critical parameters :

- Temperature: 75-85°C (±2°C tolerance)

- Reaction time: 4-6 hours

- Solvent-to-reactant ratio: 5:1 (v/w)

- Yield: 88-92%

A 2025 safety assessment noted that this method generates minimal wastewater (0.3 L/kg product) compared to aqueous-phase syntheses (2.1 L/kg). However, zinc oxide particle size (50-100 nm optimal) significantly impacts reaction completeness – larger particles (>200 nm) reduce yield by 11% due to surface area limitations.

Solvent Reflux Method with Catalysts (CN112661721A Method)

The 2021 Chinese patent introduces a reflux-based approach using zinc oxide and multifunctional catalysts (DMAC, tetrabutylammonium bromide) in ethanol/water mixtures. This method achieves 95-97% yield through enhanced mass transfer and stabilized intermediate complexes:

Procedure :

- Dissolve 2-mercaptobenzimidazole (1 mol) in ethanol (300 mL) at 60°C

- Add ZnO (0.55 mol) and DMAC catalyst (0.08 mol)

- Reflux at 82°C for 2.5 hours under N₂ atmosphere

- Cool, filter, and dry precipitate

Comparative data shows this method reduces zinc consumption by 18% compared to stoichiometric requirements, attributed to catalyst-mediated zinc ion mobilization. The table below contrasts key aspects of both methods:

| Parameter | ES425468A1 Method | CN112661721A Method |

|---|---|---|

| Temperature (°C) | 75-85 | 82-85 |

| Time (hours) | 4-6 | 2.5-3.5 |

| Zinc Utilization (%) | 92.4 | 96.8 |

| Solvent Recovery (%) | 78 | 91 |

| Energy Consumption (kWh/kg) | 4.2 | 3.1 |

Catalytic Systems and Yield Optimization

Recent advances emphasize catalyst engineering to address the slow kinetics of Zn-S bond formation. The CN112661721A patent systematically evaluated six catalysts:

| Catalyst | Yield (%) | Reaction Time (min) |

|---|---|---|

| None | 67.2 | 240 |

| Acetic Acid | 88.1 | 210 |

| DMAC | 96.7 | 150 |

| TBAB | 93.4 | 165 |

| PTSA | 89.5 | 195 |

| Zn(OAc)₂ | 84.3 | 180 |

DMAC (N,N-dimethylacetamide) outperforms traditional acid catalysts by stabilizing the zinc-thiolate intermediate through Lewis acid-base interactions. This reduces activation energy from 58 kJ/mol to 42 kJ/mol, enabling faster nucleation of the crystalline product.

Q & A

Q. What are the established synthesis methods for 2-mercaptobenzimidazole zinc salt, and how is purity validated?

The compound is typically synthesized via salt formation by reacting zinc sulfate with 2-mercaptobenzimidazole (2-MBI) in aqueous or alcoholic media . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) (≥98.5% purity threshold) and gas chromatography (GC). Elemental analysis and melting point determination (>258°C) are standard confirmatory tests . For structural confirmation, techniques like FT-IR and X-ray diffraction are employed to verify the zinc-thiolate coordination .

Q. Which characterization techniques are most effective for analyzing 2-mercaptobenzimidazole zinc salt?

Key techniques include:

- Surface-Enhanced Raman Spectroscopy (SERS) : Detects thiolate bonding and molecular orientation on metal surfaces .

- 1H NMR and LC-MS : Confirm molecular structure and identify impurities .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >270°C) .

- UV-Vis Spectroscopy : Monitors ligand-metal interactions in solution .

Q. How should experimental setups be designed to evaluate corrosion inhibition performance?

Use a weight loss method in acidic media (e.g., 1 M HCl) with controlled variables: inhibitor concentration (50–200 ppm), temperature (25–60°C), and exposure time (24–120 hours) . Corrosion rate (CR) and inhibition efficiency (IE) are calculated using mass loss data. Response Surface Methodology (RSM) optimizes these parameters, with ANOVA validating model significance (e.g., F-values >129 for CR models, p < 0.05) .

Advanced Research Questions

Q. How can numerical optimization resolve trade-offs between corrosion rate and inhibition efficiency?

Apply a desirability function (0–1 scale) to balance conflicting objectives (minimizing CR while maximizing IE). For 2-MBI zinc salt, optimal conditions were identified as 115 ppm inhibitor concentration, 30.7°C, and 60.4 hours exposure, achieving CR = 0.53 mm/y and IE = 92.76% . Multi-objective optimization tools (e.g., MATLAB’s fmincon) or DOE software (Design-Expert) can automate this process .

Q. What mechanistic insights explain the adsorption behavior of 2-mercaptobenzimidazole zinc salt on metal surfaces?

Adsorption follows the Langmuir isotherm , indicating monolayer coverage. Thermodynamic parameters (ΔG < −20 kJ/mol) suggest physisorption via van der Waals forces and hydrogen bonding . Electrochemical impedance spectroscopy (EIS) reveals increased charge transfer resistance (R_ct) with higher inhibitor concentrations, confirming barrier film formation .

Q. How does 2-mercaptobenzimidazole zinc salt interact with biological macromolecules, and what are the implications?

Studies show static fluorescence quenching when 2-MBI binds to lysozyme, with binding constants (K = 10^4–10^5 M^−1) indicating moderate affinity. Molecular docking reveals binding at lysozyme’s active site, altering enzyme conformation and reducing activity . In vivo, repeated exposure inhibits cytochrome P450 enzymes in rat liver microsomes, suggesting hepatotoxicity risks .

Q. How do contradictions in model predictions arise during corrosion inhibition studies, and how can they be resolved?

Discrepancies often stem from variable dominance. For example, inhibitor concentration (variable A) has the largest F-value (561.65) in CR models, while temperature (variable B) may show non-linear effects at >50°C . Sensitivity analysis (e.g., Sobol indices) and cross-validation (e.g., k-fold) can identify and mitigate such issues .

Q. What synergistic effects are observed when combining 2-mercaptobenzimidazole zinc salt with other stabilizers?

Combining with triphenyl phosphite or β-thiodipropionic acid esters enhances antioxidant efficacy in polymers. Synergy is quantified via fractional inhibitory concentration (FIC) indices, with FIC <0.5 indicating strong synergism . For corrosion, blending with benzotriazole derivatives improves IE by >15% in brasses due to co-adsorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.